ARRY-382

Kinase Selectivity CSF1R Inhibition Off-Target Activity

Acquire ARRY-382 when your CSF1R research demands absolute target specificity. Unlike multi-kinase inhibitors (PLX3397, BLZ945), ARRY-382 exhibits >1000-fold selectivity over PDGFR, c-KIT, and FLT3 (off-target IC50 >10,000 nM), enabling clean mechanistic studies of TAM and MDSC biology. The only CSF1R probe supported by published human Phase 1b/2 PK data (Cmax 995 ng/mL, AUC 30,600 h*ng/mL) for translational PK/PD modeling. Sourced as high-purity solid; ideal for medicinal chemistry benchmarking. Order now for immediate dispatch.

Molecular Formula C9H15ClN2O2
Molecular Weight
Cat. No. B1191571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameARRY-382
SynonymsARRY382;  ARRY 382;  ARRY-382.; NONE
Molecular FormulaC9H15ClN2O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

ARRY-382 (PF-07265804): A Selective CSF1R Inhibitor for Immuno-Oncology Research and Combination Therapy Studies


ARRY-382 (PF-07265804) is an investigational, orally bioavailable small molecule inhibitor of colony-stimulating factor 1 receptor (CSF1R, also known as c-Fms) [1]. It exhibits high selectivity for CSF1R, with an enzymatic IC50 of 9 nM . ARRY-382 is designed to target the tumor microenvironment by depleting and reprogramming tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), which are key drivers of immune evasion in solid tumors [1]. The compound has been evaluated in Phase 1 and Phase 1b/2 clinical trials as monotherapy and in combination with the anti-PD-1 antibody pembrolizumab for the treatment of advanced or metastatic cancers [2]. Its development was terminated by Pfizer due to insufficient clinical efficacy in the studied indications [3]. For research purposes, it serves as a well-characterized chemical probe for CSF1R-dependent biology.

Beyond Potency: Why ARRY-382's High Selectivity and Defined Clinical Profile Cannot Be Replaced by Generic CSF1R Inhibitors


While several CSF1R inhibitors are commercially available for research, generic substitution with compounds like PLX3397 (pexidartinib) or BLZ945 fails to replicate the specific selectivity profile and human clinical pharmacokinetic (PK) and safety data of ARRY-382 [1]. Unlike the multi-kinase inhibitor PLX3397, which potently inhibits c-KIT and FLT3 in addition to CSF1R, ARRY-382 demonstrates >1000-fold selectivity for CSF1R over PDGFR, c-Kit, and FLT3 (IC50 >10,000 nM for off-targets) . This high selectivity is critical for experiments aiming to isolate CSF1R-mediated effects without confounding off-target kinase inhibition. Furthermore, ARRY-382 is one of the few CSF1R inhibitors with extensive, publicly available human PK data from a Phase 1b/2 combination study with pembrolizumab, providing researchers with crucial reference points for in vivo dosing and exposure-response modeling [2]. The compound's specific interaction with the CSF1R kinase domain, stabilizing it in an auto-inhibitory conformation, is also distinct from the binding modes of other inhibitors like edicotinib [3]. Therefore, for studies requiring precise CSF1R targeting with a well-characterized human PK and safety profile, ARRY-382 represents a non-substitutable research tool.

Quantitative Differentiation of ARRY-382: A Comparator-Based Evidence Guide for Scientific Selection


High Kinase Selectivity: ARRY-382's CSF1R IC50 vs. Off-Target Kinases Compared to Multi-Kinase Inhibitor PLX3397

ARRY-382 is a highly selective CSF1R inhibitor, with an IC50 of 9 nM for CSF1R and IC50 values >10,000 nM for the related kinases PDGFR, c-Kit, and FLT3 . This >1000-fold selectivity contrasts with the multi-kinase inhibitor PLX3397 (pexidartinib), which inhibits CSF1R with an IC50 of 20 nM, but also potently inhibits c-Kit (IC50 = 10 nM) and FLT3 (IC50 = 160 nM) . The selective profile of ARRY-382 reduces the potential for off-target effects mediated by c-Kit and FLT3 inhibition, which is a key differentiator for research models focused specifically on CSF1R signaling.

Kinase Selectivity CSF1R Inhibition Off-Target Activity

Human Pharmacokinetic Profile: Defined Exposure Parameters for In Vivo Dosing from Phase 1b/2 Combination Study

ARRY-382 has a well-characterized human pharmacokinetic (PK) profile from a Phase 1b/2 clinical study in combination with pembrolizumab [1]. At the maximum tolerated dose (MTD) of 300 mg once daily (QD), the geometric mean (geometric %CV) Cmax on Cycle 1 Day 1 was 995 ng/mL (68.9%) and AUClast was 4,890 h*ng/mL (58.8%) [1]. At steady-state (Cycle 2 Day 1), the Cmax increased to 2,260 ng/mL (36.6%) and AUCtau was 30,600 h*ng/mL (26.6%) [1]. This human PK data provides a valuable benchmark for researchers to design in vivo experiments that achieve clinically relevant exposure levels. In contrast, many other CSF1R inhibitors (e.g., BLZ945, JNJ-40346527) lack similarly detailed, publicly available human PK data from advanced-phase clinical trials, making dose translation from preclinical models more uncertain.

Pharmacokinetics In Vivo Dosing Human Exposure Data

Combination Therapy Clinical Response Data: Objective Response Rate with Pembrolizumab in Advanced Solid Tumors

In a Phase 1b dose-escalation study of ARRY-382 combined with pembrolizumab, 2 out of 19 patients (10.5%) with advanced solid tumors achieved a confirmed partial response (PR) [1]. These responses were observed in one patient with pancreatic ductal adenocarcinoma (PDA) and one with ovarian cancer, with durations of 29.2 and 3.1 months, respectively [1]. In the subsequent Phase 2 expansion cohorts, 1 out of 27 patients (3.7%) with PDA achieved a PR lasting 2.4 months [1]. While the overall clinical benefit was limited, this dataset provides a quantitative benchmark for the activity of a highly selective CSF1R inhibitor combined with PD-1 blockade. This can be compared to results from other CSF1R inhibitor combination trials. For instance, a Phase 1 study of PLX3397 (pexidartinib) in combination with durvalumab (anti-PD-L1) reported a 21% stable disease rate at 2 months, with no confirmed objective responses, in a different patient population [2]. The ARRY-382 combination study offers a more detailed efficacy dataset, including duration of response, for a specific, well-defined CSF1R inhibitor.

Immuno-Oncology Combination Therapy Clinical Efficacy

Distinct Binding Mode and Interaction Energy: In Silico Comparison of CSF1R Inhibitors

In silico docking studies have compared the binding modes and interaction energies of several CSF1R inhibitors to the kinase domain [1]. ARRY-382, along with DCC-3014 and BLZ-945, was identified as having one of the lowest binding energies with CSF1R, indicating a strong and stable interaction [1]. The study noted that ARRY-382 and DCC-3014 exhibit exceptional pharmaceutical potential and great structural stability [1]. Critically, the binding mode of ARRY-382 involves stabilizing the kinase in an auto-inhibitory conformation, a feature not universally shared by all inhibitors in the class (e.g., edicotinib was noted not to interact with the key residue Met637) [1]. This in silico data provides a mechanistic rationale for ARRY-382's high potency and selectivity, which can be leveraged for structure-activity relationship (SAR) studies and the rational design of novel CSF1R-targeted therapeutics.

Molecular Docking Binding Affinity Structure-Based Drug Design

Monotherapy Maximum Tolerated Dose (MTD): A Benchmark for Tolerability Studies

The first-in-human Phase 1 study of ARRY-382 monotherapy established a maximum tolerated dose (MTD) of 400 mg once daily (QD) in patients with advanced or metastatic cancers [1]. This MTD is a critical parameter for researchers investigating the tolerability and safety window of CSF1R inhibition. For comparison, the MTD of the multi-kinase inhibitor PLX3397 (pexidartinib) is reported as 1000 mg/day in a split-dose regimen for patients with solid tumors, reflecting its broader kinase inhibition profile and potentially different tolerability [2]. The MTD of the more selective CSF1R inhibitor BLZ945 in humans has not been as clearly defined in the public domain. Therefore, the well-defined ARRY-382 monotherapy MTD of 400 mg QD serves as a valuable reference point for designing toxicology studies or for calibrating in vivo dosing in animal models of CSF1R-dependent disease, where tolerability is a key concern.

Toxicology Dose-Finding Safety Profile

On-Target Pharmacodynamic Effect: Circulating CSF-1 Elevation as a Biomarker of Target Engagement

In the Phase 1b/2 study of ARRY-382 plus pembrolizumab, a key pharmacodynamic (PD) effect was observed: a dose-dependent elevation in circulating colony-stimulating factor 1 (CSF-1) levels [1]. This elevation is a well-established biomarker of CSF1R inhibition, as the receptor's blockade prevents ligand clearance. While the precise fold-change was not specified in the primary publication, the authors noted that ARRY-382 led to on-target modulation of CSF-1R activity [1]. This PD effect is a direct, quantifiable measure of target engagement in patients and can be compared to the effects of other CSF1R inhibitors. For example, a Phase 1 study of JNJ-40346527 (edicotinib) in Hodgkin lymphoma also reported increased serum CSF-1 levels, confirming target engagement [2]. The ARRY-382 data confirms that the compound achieves pharmacologically active concentrations in humans and provides a PD biomarker that can be translated to preclinical models to confirm target modulation.

Pharmacodynamics Biomarker Target Engagement

Optimal Research and Industrial Applications for ARRY-382 Based on Its Unique Evidence Profile


Preclinical Studies of CSF1R-Specific TAM Modulation and Macrophage Reprogramming

Given its high selectivity for CSF1R (>1000-fold over PDGFR, c-Kit, and FLT3), ARRY-382 is the preferred chemical probe for experiments aiming to isolate CSF1R-mediated effects on tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs) . Researchers studying the specific role of CSF1R in TAM polarization, recruitment, or function in syngeneic mouse models or ex vivo human tumor cultures should use ARRY-382 to avoid confounding results from off-target inhibition of c-Kit (which affects mast cells and hematopoietic stem cells) or FLT3 (which affects dendritic cells). This specificity is particularly critical in immuno-oncology research where the precise cellular players in the tumor microenvironment are being defined [1].

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling for Combination Immunotherapy

ARRY-382 is uniquely positioned for PK/PD modeling studies due to the availability of detailed human PK data from a Phase 1b/2 study . Researchers can use the published Cmax (995 ng/mL at 300 mg QD) and AUC (30,600 h*ng/mL at steady-state) values to back-translate and design in vivo dosing regimens that mimic human clinical exposure . This is essential for accurately modeling the efficacy and toxicity of CSF1R inhibitors combined with anti-PD-1 agents. The established PD biomarker of circulating CSF-1 elevation further allows for precise target engagement studies in animal models, ensuring that observed biological effects are linked to the intended pharmacological mechanism [1].

Benchmarking Novel CSF1R Inhibitors in Lead Optimization Programs

ARRY-382 serves as an excellent benchmark compound for medicinal chemistry programs aiming to develop next-generation CSF1R inhibitors. Its well-characterized selectivity profile (CSF1R IC50 = 9 nM; off-target IC50s >10,000 nM), human PK parameters, and in silico binding mode provide a multi-dimensional reference set [1]. New chemical entities can be directly compared to ARRY-382 in head-to-head assays for kinase selectivity, cellular potency, and in vivo PK. The in silico data indicating a low binding energy and a specific interaction with Met637 also provides a structural template for rational design [2].

Toxicology and Safety Studies Focused on Selective CSF1R Blockade

The defined monotherapy MTD of 400 mg QD for ARRY-382 offers a clear benchmark for toxicology studies . Researchers investigating the on-target toxicities of highly selective CSF1R inhibition can use ARRY-382 to dissect adverse effects directly related to CSF1R blockade, as opposed to toxicities arising from multi-kinase inhibition (e.g., hepatotoxicity and hair color changes seen with PLX3397) [1]. This is particularly valuable for understanding the therapeutic window of this drug class and for predicting potential safety liabilities of new CSF1R-targeted candidates in preclinical development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for ARRY-382

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.